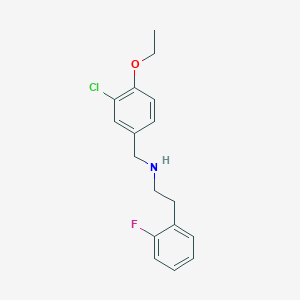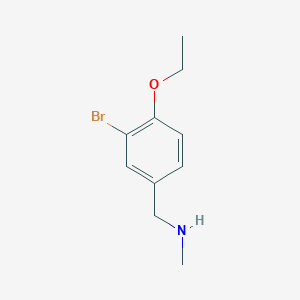![molecular formula C20H25N5O2 B275925 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine, also known as MTBMA, is a novel compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicine. MTBMA belongs to the class of compounds known as beta-adrenergic receptor agonists, which are known to have a wide range of effects on the human body.
Mechanism of Action
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine exerts its effects by binding to beta-adrenergic receptors in the body. Beta-adrenergic receptors are found throughout the body, including in the heart, lungs, and blood vessels. When N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine binds to these receptors, it activates a signaling pathway that leads to various physiological effects, such as increased heart rate and relaxation of smooth muscle tissue.
Biochemical and Physiological Effects
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to have a wide range of biochemical and physiological effects on the body. Some of the most notable effects include increased cardiac output, decreased peripheral vascular resistance, and relaxation of smooth muscle tissue. These effects are mediated through the activation of beta-adrenergic receptors in the body. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to have a positive effect on glucose metabolism, which may make it useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine in lab experiments is its specificity for beta-adrenergic receptors. This makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various physiological systems. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has a long half-life, which allows for sustained activation of beta-adrenergic receptors over an extended period of time. However, one of the limitations of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine in lab experiments is its complex synthesis method, which may limit its availability to researchers.
Future Directions
There are several potential future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine. One area of interest is in the development of new therapeutic applications for the compound. For example, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine may be useful in the treatment of obesity, due to its ability to increase metabolic rate and promote weight loss. Additionally, further research is needed to fully understand the mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine and its effects on various physiological systems. Finally, there is a need for the development of new synthesis methods for N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine, which may increase its availability to researchers and clinicians.
Synthesis Methods
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine can be synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazol-5-amine to form the intermediate compound. The intermediate is then reacted with 2-methyl-2-butylamine to produce N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine. The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has shown promising results in a variety of scientific research applications. One of the primary areas of interest is in the treatment of cardiovascular diseases, such as hypertension and heart failure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to have a positive effect on the cardiovascular system by increasing cardiac output and reducing peripheral vascular resistance. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been investigated for its potential use in the treatment of asthma and other respiratory diseases, due to its ability to relax smooth muscle tissue in the airways.
properties
Product Name |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine |
|---|---|
Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C20H25N5O2/c1-5-20(2,3)21-14-15-11-12-17(18(13-15)26-4)27-19-22-23-24-25(19)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3 |
InChI Key |
RXKWBXALNMBHOV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)


![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)